molecular formula C21H16ClNOS B14591900 (3S,4S)-3-Chloro-1-phenyl-4-[2-(phenylsulfanyl)phenyl]azetidin-2-one CAS No. 61205-46-7

(3S,4S)-3-Chloro-1-phenyl-4-[2-(phenylsulfanyl)phenyl]azetidin-2-one

Cat. No.: B14591900
CAS No.: 61205-46-7
M. Wt: 365.9 g/mol
InChI Key: UMQSWBXBOSFWTI-PMACEKPBSA-N
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Description

(3S,4S)-3-Chloro-1-phenyl-4-[2-(phenylsulfanyl)phenyl]azetidin-2-one is a complex organic compound that belongs to the azetidinone class. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by its unique structure, which includes a chloro group, a phenyl group, and a phenylsulfanyl group attached to the azetidinone ring. The stereochemistry of the compound is specified by the (3S,4S) configuration, indicating the spatial arrangement of the substituents around the azetidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Chloro-1-phenyl-4-[2-(phenylsulfanyl)phenyl]azetidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be formed through a cyclization reaction involving a β-lactam precursor.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Phenyl and Phenylsulfanyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the appropriate phenyl and phenylsulfanyl precursors are reacted with the azetidinone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Chloro-1-phenyl-4-[2-(phenylsulfanyl)phenyl]azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of dechlorinated azetidinone.

    Substitution: Formation of substituted azetidinone derivatives.

Scientific Research Applications

(3S,4S)-3-Chloro-1-phenyl-4-[2-(phenylsulfanyl)phenyl]azetidin-2-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Chloro-1-phenyl-4-[2-(phenylsulfanyl)phenyl]azetidin-2-one involves its interaction with specific molecular targets. The chloro and phenylsulfanyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-3-Chloro-1-phenyl-4-[2-(phenylsulfanyl)phenyl]azetidin-2-one: Unique due to its specific stereochemistry and combination of substituents.

    Other Azetidinones: Compounds with different substituents or stereochemistry, such as (3R,4R)-3-Chloro-1-phenyl-4-[2-(phenylsulfanyl)phenyl]azetidin-2-one.

    β-Lactams: A broader class of compounds that includes azetidinones and other four-membered lactams.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both chloro and phenylsulfanyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

61205-46-7

Molecular Formula

C21H16ClNOS

Molecular Weight

365.9 g/mol

IUPAC Name

(3S,4S)-3-chloro-1-phenyl-4-(2-phenylsulfanylphenyl)azetidin-2-one

InChI

InChI=1S/C21H16ClNOS/c22-19-20(23(21(19)24)15-9-3-1-4-10-15)17-13-7-8-14-18(17)25-16-11-5-2-6-12-16/h1-14,19-20H/t19-,20-/m0/s1

InChI Key

UMQSWBXBOSFWTI-PMACEKPBSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2[C@H]([C@@H](C2=O)Cl)C3=CC=CC=C3SC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)N2C(C(C2=O)Cl)C3=CC=CC=C3SC4=CC=CC=C4

Origin of Product

United States

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